molecular formula C11H22N2O2 B3028137 tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate CAS No. 1630815-45-0

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Cat. No.: B3028137
CAS No.: 1630815-45-0
M. Wt: 214.30
InChI Key: NVQBEHUDULEKJC-NSHDSACASA-N
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Description

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate: is a compound that features a tert-butyl group, an azetidine ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl group can be introduced using tert-butyl esters or tert-butyl hydroperoxide in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate stands out due to its combination of a tert-butyl group and an azetidine ring, which imparts unique reactivity and potential biological activity. This combination is less common in other similar compounds, making it a valuable entity in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBEHUDULEKJC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129304
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-45-0
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 3
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 4
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 5
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 6
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

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